molecular formula C6H11NO4 B190227 D-Threonine, N-acetyl- CAS No. 197302-88-8

D-Threonine, N-acetyl-

Cat. No.: B190227
CAS No.: 197302-88-8
M. Wt: 161.16 g/mol
InChI Key: PEDXUVCGOLSNLQ-WVZVXSGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Threonine, N-acetyl-: is a derivative of the amino acid threonine Threonine is an essential amino acid, meaning it must be obtained through the diet as the human body cannot synthesize it

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: D-Threonine, N-acetyl- can be synthesized through the acetylation of D-threonine. This involves reacting D-threonine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the acetylation of D-threonine.

Industrial Production Methods: Industrial production of D-Threonine, N-acetyl- often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Threonine, N-acetyl- can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or aldehyde.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Ammonia, amines, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Mechanism of Action

Molecular Targets and Pathways: D-Threonine, N-acetyl- exerts its effects primarily through its interaction with enzymes and proteins. The acetylation of the amino group can influence the compound’s binding affinity and specificity for various molecular targets. This modification can alter the compound’s metabolic pathways and its role in biochemical processes .

Comparison with Similar Compounds

Uniqueness: Its use as a chiral building block and its role in protein engineering highlight its versatility and importance in scientific research .

Properties

IUPAC Name

(2R,3S)-2-acetamido-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXUVCGOLSNLQ-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453757
Record name D-Threonine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197302-88-8
Record name D-Threonine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Threonine, N-acetyl-
Reactant of Route 2
Reactant of Route 2
D-Threonine, N-acetyl-
Reactant of Route 3
Reactant of Route 3
D-Threonine, N-acetyl-
Reactant of Route 4
Reactant of Route 4
D-Threonine, N-acetyl-
Reactant of Route 5
D-Threonine, N-acetyl-
Reactant of Route 6
D-Threonine, N-acetyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.